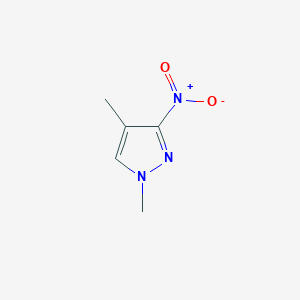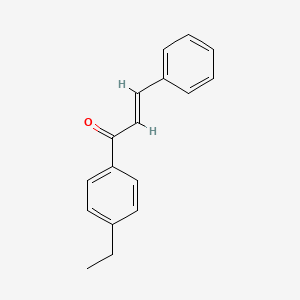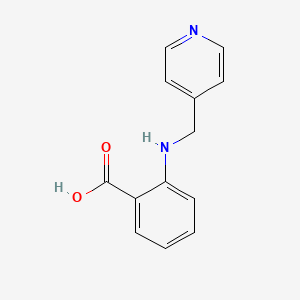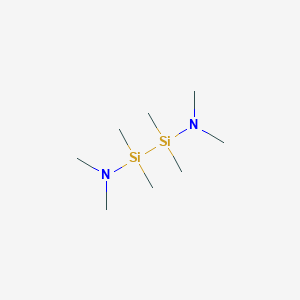
1,4-dimethyl-3-nitro-1H-pyrazole
説明
Synthesis Analysis
- A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides pyrazoles .
- One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride yield pyrazoline intermediates, which can be oxidized to form various pyrazoles .
- A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines produces functionalized pyrazoles .
Chemical Reactions Analysis
- Cascade Reaction with Iodine : Iodine catalyzes a cascade reaction between enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .
- Hydrazones with Nitroolefins : A regioselective synthesis of tri- or tetrasubstituted pyrazoles involves the reaction of hydrazones with nitroolefins, mediated with strong bases .
科学的研究の応用
Antibacterial Potential and DNA Photocleavage
1,4-Dimethyl-3-nitro-1H-pyrazole derivatives have been synthesized and evaluated for antibacterial potential. Compounds bearing methoxy and nitro groups exhibited significant inhibitory potential against bacterial strains like Staphylococcus aureus and Escherichia coli. Additionally, derivatives with halogen groups demonstrated good DNA photocleavage activity (Sharma et al., 2020).
Structural Analysis and Characterization
The structure and performance of this compound and its derivatives have been analyzed using techniques like infrared, nuclear magnetic resonance, and gas chromatography mass spectrometry. These studies help in the detailed understanding of the compound's structure and properties (Ding Dong-ge, 2009).
Synthesis of New Derivatives
New derivatives of this compound have been synthesized, expanding the range of pyrazole compounds. This includes the creation of compounds like 1,3-dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones, which are significant in the development of new chemical entities (Safieh et al., 2011).
Optical Properties Induced by Ultraviolet Radiation
The impact of ultraviolet radiation on the optical properties of pyrazolo derivatives has been studied. This research is vital in understanding how UV radiation can modify the optical constants and create additional localized states in these materials, which is crucial for various applications (Gaml & El-Taweel, 2019).
Cytotoxicity in Medicinal Chemistry
This compound derivatives have been utilized to synthesize new palladium(II) complexes. These complexes have shown a significant cytotoxic effect against certain cancer cell lines, indicating their potential use in medicinal chemistry and cancer therapy (Abu-Surrah et al., 2010).
Supramolecular Materials
The study of 1H-pyrazoles, including this compound derivatives, in forming hydrogen-bonded supramolecular materials is crucial. The variations in thermal stability, fluorescence, and hydrogen-bonding ability of these compounds provide insights into their potential applications in material science (Moyano et al., 2021).
特性
IUPAC Name |
1,4-dimethyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-3-7(2)6-5(4)8(9)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDSBHWKDOKENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate](/img/structure/B3120630.png)

![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)



![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)



![1-[(4-Bromophenyl)carbonyl]pyrrole](/img/structure/B3120676.png)
![Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-](/img/structure/B3120706.png)
![tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate](/img/structure/B3120713.png)